molecular formula C17H14ClFN2O2 B7982845 4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride

4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride

Cat. No.: B7982845
M. Wt: 332.8 g/mol
InChI Key: RESMFWCYDCINNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a quinoline ring substituted with a fluoro and methyl group, and an amino benzoic acid moiety. This compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Fluorination and Methylation:

    Coupling with Aminobenzoic Acid: The final step involves coupling the synthesized quinoline derivative with aminobenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Intercalating into DNA and affecting gene expression.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride can be compared with other similar compounds such as:

    4-[(6-Fluoroquinolin-4-yl)amino]benzoic acid: Lacks the methyl group, which may affect its chemical and biological properties.

    4-[(6-Methylquinolin-4-yl)amino]benzoic acid: Lacks the fluoro group, which may influence its reactivity and biological activity.

    4-[(6-Chloro-2-methylquinolin-4-yl)amino]benzoic acid: Substitution of fluoro with chloro may result in different chemical behavior and biological effects.

Properties

IUPAC Name

4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2.ClH/c1-10-8-16(14-9-12(18)4-7-15(14)19-10)20-13-5-2-11(3-6-13)17(21)22;/h2-9H,1H3,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESMFWCYDCINNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)NC3=CC=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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